2-Benzyl-5-(2-thienyl)-1H-pyrrole
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Overview
Description
2-Benzyl-5-(2-thienyl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a benzyl group at the 2-position and a thienyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-(2-thienyl)-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-(2-thienyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Formation of corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
2-Benzyl-5-(2-thienyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism by which 2-Benzyl-5-(2-thienyl)-1H-pyrrole exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. In anticancer research, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
2-Benzyl-1H-pyrrole: Lacks the thienyl group, which may affect its electronic properties and reactivity.
5-(2-Thienyl)-1H-pyrrole: Lacks the benzyl group, which may influence its biological activity and solubility.
2-Phenyl-5-(2-thienyl)-1H-pyrrole: Similar structure but with a phenyl group instead of a benzyl group, potentially altering its chemical behavior.
Uniqueness: 2-Benzyl-5-(2-thienyl)-1H-pyrrole is unique due to the presence of both benzyl and thienyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-benzyl-5-thiophen-2-yl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c1-2-5-12(6-3-1)11-13-8-9-14(16-13)15-7-4-10-17-15/h1-10,16H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJZFWKXXZBJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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